4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine
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Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound known for its stimulant properties It is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Mechanism of Action
Target of Action
Similar synthetic cathinones have been found to inhibit the uptake ofdopamine and norepinephrine , suggesting that these neurotransmitters could be potential targets.
Pharmacokinetics
Similar synthetic cathinones are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Based on the effects of similar synthetic cathinones, it may lead to increased neurotransmission due to the inhibition of dopamine and norepinephrine reuptake . This could result in stimulant effects, including increased alertness and energy.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources, it’s worth noting that synthetic cathinones are a topic of ongoing research due to their abuse potential and health risks . Further studies are needed to fully understand the effects and potential risks associated with 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine.
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is known to interact with various enzymes and proteins. It acts as a norepinephrine-dopamine reuptake inhibitor . This means it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression . It is also known to affect cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It displays a higher selectivity for the dopamine transporter compared to other similar compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine typically involves the reaction of 4-methylpentan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
Comparison with Similar Compounds
Similar Compounds
Alpha-Pyrrolidinopentiophenone (alpha-PVP): A synthetic cathinone with similar stimulant effects.
Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another synthetic cathinone with comparable properties.
Alpha-Pyrrolidinohexanophenone (alpha-PHP): Known for its potent stimulant effects.
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which influences its pharmacological properties. Its ability to inhibit the reuptake of norepinephrine and dopamine more potently than some other synthetic cathinones makes it a compound of interest in scientific research .
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORZLCUHIXBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.